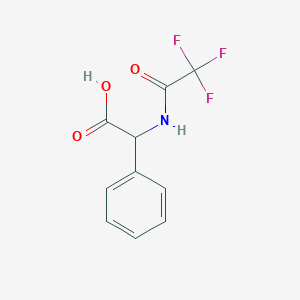

2-phenyl-2-(trifluoroacetamido)acetic acid

Description

Properties

IUPAC Name |

2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBGEGBLXHXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Thermodynamics and Solvent Selection for 2-Phenyl-2-(Trifluoroacetamido)acetic Acid

The following technical guide is structured to address the specific solubility characteristics of 2-phenyl-2-(trifluoroacetamido)acetic acid (also known as N-trifluoroacetyl-2-phenylglycine or N-TFA-Phg ).

Given that comprehensive, peer-reviewed solubility datasets for this specific derivative are often proprietary or fragmented across patent literature, this guide synthesizes available experimental data from synthetic protocols (e.g., patent EP0826667A1) with a rigorous thermodynamic framework. It serves as both a reference for known solubility behaviors and a protocol for generating precise thermodynamic data.

Executive Summary

This compound (C₁₀H₈F₃NO₃) is a critical chiral building block and resolving agent used in the synthesis of semi-synthetic antibiotics and peptide mimetics. Its utility hinges on its solubility differential in organic solvents, which drives enantiomeric resolution and purification processes.

This guide addresses the "data gap" in public literature by establishing a Solubility Landscape based on synthetic isolation protocols and providing a Self-Validating Experimental Framework for determining precise mole-fraction solubility (

Physicochemical Baseline & Solubility Landscape

Before initiating thermodynamic modeling, we must establish the compound's baseline behavior derived from isolation and recrystallization protocols found in patent literature.

Solid-State Properties

-

Molecular Formula: C₁₀H₈F₃NO₃

-

Molecular Weight: 247.17 g/mol [1]

-

Melting Point: 155–157 °C (Recrystallized from 1,2-Dichloroethane) [1][2]

-

Appearance: White needles or crystalline powder.

-

Acidity: The compound possesses a carboxylic acid group (pKa ~3.5) and an acidified amide proton due to the electron-withdrawing trifluoroacetyl group, making it soluble in basic aqueous media but sparingly soluble in acidic water.

Solvent Compatibility Map

The following table summarizes solubility behaviors observed during synthesis and purification. This data serves as the starting point for solvent screening.

| Solvent Class | Specific Solvent | Solubility Behavior | Process Application |

| Protic Polar | Methanol (MeOH) | High | Reaction solvent; Primary solvent for cooling crystallization. |

| Protic Polar | Ethanol (EtOH) | High | Alternative to MeOH; lower toxicity profile. |

| Aprotic Polar | Ethyl Acetate (EtOAc) | High | Extraction solvent; Good temperature coefficient for crystallization. |

| Chlorinated | 1,2-Dichloroethane | Moderate (High at | Preferred Recrystallization Solvent (Patent EP0826667A1). |

| Chlorinated | Dichloromethane (DCM) | High | Used in derivatization reactions; highly soluble. |

| Non-Polar | Heptane / Hexane | Low / Insoluble | Anti-solvent ; used to crash out product from EtOAc or DCM. |

| Aqueous | Water (pH < 3) | Sparingly Soluble | Anti-solvent for reaction mixtures. |

| Aqueous | Water (pH > 8) | Soluble | Forms salt (carboxylate); used for extraction. |

Process Insight: The high solubility in Methanol combined with low solubility in Water or Heptane suggests a Cooling + Anti-solvent crystallization strategy is most effective for maximizing yield.

Experimental Protocol: Precise Solubility Determination

To generate the thermodynamic parameters ($ \Delta_{sol}H, \Delta_{sol}S $) required for process modeling, you must move beyond qualitative terms. Use this self-validating Laser Monitoring Dynamic Method for high-accuracy data.

Principle

This method eliminates sampling errors associated with gravimetric analysis (e.g., filter clogging, temperature drift). It detects the exact dissolution point (

Workflow Diagram

The following diagram outlines the logic flow for the experimental setup and data validation.

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh the solute (

, precision ±0.0001 g) and solvent ( -

Setup: Insert a laser probe (or turbidity probe) and a temperature sensor (Pt100) directly into the suspension.

-

Heating Ramp: Heat the mixture at a slow ramp rate (e.g., 2 K/min) while stirring at 400 rpm.

-

Detection: Record the temperature (

) and laser intensity ( -

Iteration: Add a known amount of additional solvent to the same vessel (dilution method) or prepare a new sample with a different ratio to cover the range 278.15 K to 323.15 K.

Thermodynamic Modeling & Analysis

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression analysis.

Dissolution Thermodynamics (Van't Hoff Analysis)

To understand the energy landscape, apply the van't Hoff equation. This determines if the dissolution is endothermic or exothermic.

-

Interpretation: For this compound, dissolution in organic solvents is typically endothermic (

), meaning solubility increases with temperature. -

Entropy (

): Positive values indicate increased disorder upon dissolution, the primary driving force for solubilization in polar solvents.

Modeling Workflow

The following diagram illustrates how to process raw data into actionable thermodynamic insights.

Figure 2: Thermodynamic Data Processing and Modeling Pipeline.

Application: Crystallization Process Design

Based on the solubility landscape and thermodynamic principles, the following process strategies are recommended for the purification of this compound.

Solvent Selection for Recrystallization

-

Primary Candidate: 1,2-Dichloroethane. [2]

-

Why: Patent data indicates it yields "white needles" [1].[2] This suggests a distinct solubility curve where the compound is highly soluble at boiling point (83°C) but significantly less soluble at room temperature, facilitating high recovery.

-

-

Alternative: Isopropanol (IPA).

-

Why: Lower toxicity than dichloroethane. Good thermal dependence for cooling crystallization.

-

Anti-Solvent Crystallization Strategy

If thermal degradation is a concern (avoiding high T), use an anti-solvent approach:

-

Dissolution: Dissolve crude solid in Methanol or Ethyl Acetate at 25°C (High Solubility).

-

Addition: Slowly add Heptane or Water (acidified to pH 2) .

-

Nucleation: The solubility limit decreases rapidly, inducing controlled nucleation.

-

Aging: Stir to allow crystal growth and prevent inclusion of impurities.

Summary Table of Thermodynamic Expectations

| Parameter | Expected Trend | Implication for Process |

| Positive (+) | Heating is required to dissolve; Cooling will crystallize. | |

| Positive (+) | Dissolution is non-spontaneous without thermal input (saturation limit). | |

| Solvent Polarity | High Polarity = High Solubility | Use polar solvents (MeOH) for cleaning reactors; use non-polar for crashing out. |

References

-

Patent EP0826667A1: 2-Aryl-5-(trifluoromethyl)-2-pyrroline compounds and process for the manufacture of insecticidal, 2-aryl-1-(alkoxymethyl)-4-halo-5-(trifluoromethyl)pyrroles. (Example 3 describes the preparation and recrystallization of 2-phenyl-N-(trifluoroacetyl)glycine).

-

Source:

-

-

BenchChem Compound Data: (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine Solubility and Properties.

-

Source:

-

-

Apelblat, A. & Manzurola, E.: Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.

-

Source:

-

-

Grant, D. J. W. et al.: Solubility and Solubility Behavior of Pharmaceutical Related Solids. (General reference for solubility thermodynamics).

-

Source:

-

Sources

- 1. (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine | 155894-96-5 | Benchchem [benchchem.com]

- 2. EP0826667A1 - 2 Aryl 5 (trifluoromethyl) 2 pyrroline compounds and process for the manufacture of insecticidal, 2 aryl 1 (alkoxymethyl) 4 halo 5 (trifluoromethyl) pyrroles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Acidity and Physicochemical Properties of 2-phenyl-2-(trifluoroacetamido)acetic Acid

Abstract

This technical guide provides a comprehensive analysis of the acidity of 2-phenyl-2-(trifluoroacetamido)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. In the absence of a formally published pKa value, this document outlines the theoretical principles governing its acidity, provides a reasoned estimation based on the analysis of structurally related compounds, and presents detailed, field-proven experimental protocols for its empirical determination. Furthermore, a robust synthetic route is detailed to enable researchers to produce the compound for analytical studies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies for the characterization of this and similar compounds.

Introduction: The Critical Role of pKa in Drug Development

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system.[1][2] It dictates the degree of ionization at a given pH, which in turn governs critical pharmacokinetic and pharmacodynamic properties, including:

-

Solubility and Dissolution: The ionization state affects a compound's aqueous solubility, a key factor in formulation and bioavailability.[3]

-

Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily dependent on its charge.[3] Generally, neutral species are more lipophilic and can more readily traverse lipid bilayers.

-

Target Binding: Ionic interactions are often crucial for a drug's binding affinity and specificity to its biological target.[1]

-

Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a molecule's pKa.[1][4]

For these reasons, the accurate determination and understanding of a compound's pKa is an indispensable step in the early stages of drug discovery and lead optimization.[2][4] This guide focuses on this compound, a molecule whose structure suggests a potent acidity profile with significant implications for its potential as a therapeutic agent or intermediate.

Theoretical Analysis of Acidity: The Influence of Molecular Structure

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation.[5] Substituents on the molecule can dramatically influence this stability through inductive and resonance effects. In this compound, two key substituents are attached to the α-carbon of the acetic acid core: a phenyl group and a trifluoroacetamido group.

Figure 1: Logical diagram illustrating the influence of substituents on the acidity of this compound.

2.1. The Phenyl Group: The phenyl group acts primarily as an electron-withdrawing group through induction (-I effect) due to the higher electronegativity of sp²-hybridized carbons compared to sp³-hybridized carbons. This effect helps to delocalize the negative charge on the carboxylate anion, thereby increasing acidity. Phenylacetic acid, with a pKa of approximately 4.31, is a slightly stronger acid than acetic acid (pKa ≈ 4.76), demonstrating this effect.[1][6]

2.2. The Trifluoroacetamido Group (-NHCOCF₃): This is a powerful electron-withdrawing substituent. The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. This strong inductive pull is relayed through the carbonyl group to the nitrogen and ultimately to the α-carbon. This potent -I effect significantly stabilizes the negative charge of the carboxylate anion upon deprotonation, leading to a substantial increase in acidity. For example, trifluoroacetic acid has a pKa of around 0.23-0.52, making it a much stronger acid than acetic acid.[3][7][8]

Estimation of pKa Value

| Compound | Structure | pKa | Key Features |

| Acetic Acid | CH₃COOH | ~4.76 | Baseline aliphatic carboxylic acid. |

| Phenylacetic Acid | C₆H₅CH₂COOH | ~4.31[1][6] | Phenyl group provides weak electron withdrawal. |

| Trifluoroacetic Acid | CF₃COOH | ~0.23 - 0.52[3][4][7][8][9] | Extremely strong inductive withdrawal from -CF₃. |

| This compound | C₆H₅CH(NHCOCF₃)COOH | Estimated < 2.0 | Combined strong inductive effects of phenyl and trifluoroacetamido groups. |

Given the presence of both the phenyl group and the exceptionally strong electron-withdrawing trifluoroacetamido group at the α-position, it is highly probable that their effects on acidity are additive. The trifluoroacetamido group is expected to have a dominant acid-strengthening effect, far surpassing that of a simple phenyl group. Therefore, it is reasonable to predict that the pKa of this compound is significantly lower than that of phenylacetic acid (4.31) and likely falls below 2.0, indicating a very strong organic acid.

Proposed Synthesis of this compound

To enable experimental verification of the pKa and for other research purposes, the target compound can be reliably synthesized from commercially available D,L-phenylglycine. The most direct route is through N-acylation using trifluoroacetic anhydride.

Figure 2: Proposed synthetic workflow for this compound.

4.1. Step-by-Step Synthetic Protocol:

-

Dissolution: Suspend D,L-phenylglycine (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Acylation: Cool the suspension in an ice bath (0 °C). Add trifluoroacetic anhydride (1.1 to 1.5 eq) dropwise to the stirred suspension. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any unreacted starting material and byproducts.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

This method is based on well-established procedures for the N-acylation of amino acids.[10]

Experimental Determination of pKa: A Self-Validating System

Given the absence of a published pKa, empirical determination is essential. The following protocols are designed to provide a robust and validated measurement. Potentiometric titration is often the primary method due to its simplicity and accuracy.[11]

5.1. Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is the pH at the half-equivalence point.[5][12]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[5]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). To maintain constant ionic strength, 0.15 M potassium chloride can be added.[5][12]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[5][12]

-

Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[5]

-

5.2. Protocol 2: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.[2]

Methodology:

-

Spectrum of Acidic and Basic Forms: Prepare two stock solutions of the compound at the same concentration. One in a strongly acidic buffer (e.g., pH 1, where the compound is fully protonated) and one in a strongly basic buffer (e.g., pH 12, where the compound is fully deprotonated). Record the full UV-Vis spectrum for both solutions to identify the analytical wavelength (λ) where the absorbance difference between the two forms is maximal.[13]

-

Buffer Preparation: Prepare a series of buffers with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa.[2]

-

Measurement: Add a constant, known amount of the compound's stock solution to each buffer solution. Measure the absorbance of each solution at the predetermined analytical wavelength.

-

Data Analysis: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ)/(Aᵤ - A)] Where:

-

A is the absorbance at a given pH.

-

Aᵢ is the absorbance of the fully ionized (basic) form.

-

Aᵤ is the absorbance of the un-ionized (acidic) form. A plot of log[(A - Aᵢ)/(Aᵤ - A)] versus pH will yield a straight line with an x-intercept equal to the pKa.[14]

-

5.3. Protocol 3: NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of nuclei near the ionization site as a function of pH.[15][16]

Methodology:

-

Sample Preparation: Prepare a series of samples of the compound in a suitable deuterated solvent (e.g., D₂O) across a range of pD values (the equivalent of pH in D₂O).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample, identifying a proton whose chemical shift is sensitive to the ionization state of the carboxyl group (e.g., the α-proton).

-

Data Analysis: Plot the chemical shift (δ) of the selected proton against the pD of the solution. The resulting data will form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.[15][16]

Conclusion and Future Directions

This compound is predicted to be a strong organic acid with a pKa value likely below 2.0. This pronounced acidity is a direct consequence of the powerful inductive electron-withdrawing effects of the α-phenyl and, most significantly, the α-trifluoroacetamido substituents, which act to stabilize the carboxylate conjugate base. While this guide provides a robust theoretical framework and a reasoned pKa estimation, empirical verification is paramount. The detailed synthetic and analytical protocols provided herein equip researchers with the necessary tools to synthesize and precisely characterize this compound. The accurate determination of its pKa will be a critical step in understanding its potential applications in drug design, enabling the rational modulation of its properties to optimize for solubility, membrane permeability, and target engagement.

References

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- Avdeef, A. (2001). Physicochemical Profiling (pKa, Solubility, and Lipophilicity). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

- Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The Significance of pKa in Drug Discovery and Development. Clinical and Experimental Pharmacology and Physiology, 40(3), 153-167.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

-

Aure Chemical. (n.d.). An Overview of Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

-

PubChem. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Sonar, V. N., & Gophane, A. D. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Magnetic Resonance in Chemistry, 52(10), 613-618.

- Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Jursic, B. S., & Neumann, D. M. (2001). A very efficient method for the preparation of N-acylamino acids from the corresponding acyl chloride and amino acid.

-

Magritek. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Aktaş, A. H., Ertürk, S., & Çelik, M. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218.

- El-Kashef, H., El-Ashry, S. M., & El-Sayed, Y. S. (2014). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica, 6(6), 414-421.

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

- van der Meer, F., Johnston, K., & Hanton, L. (2014). Development of Methods for the Determination of pKa Values. Annual Reports in Medicinal Chemistry, 49, 427-443.

-

Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep. Retrieved from [Link]

Sources

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoroacetic Acid | Thermo Fisher Scientific [thermofisher.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. ijper.org [ijper.org]

- 15. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]

- 16. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

An In-Depth Technical Guide to 2-Phenyl-2-(trifluoroacetamido)acetic Acid: Synthesis, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-phenyl-2-(trifluoroacetamido)acetic acid, a key chiral building block and derivatizing agent. From its fundamental chemical identifiers to detailed synthetic protocols and diverse applications, this document serves as a critical resource for professionals in organic synthesis, medicinal chemistry, and analytical sciences.

Core Identifiers and Physicochemical Properties

This compound, also known as N-(trifluoroacetyl)phenylglycine, is a fluorinated derivative of the amino acid phenylglycine. The trifluoroacetyl group significantly influences its chemical properties, enhancing its utility in various applications.

| Identifier | Value | Source(s) |

| CAS Number | 39801-62-2 | [1] |

| Molecular Formula | C₁₀H₈F₃NO₃ | [1] |

| Molecular Weight | 247.17 g/mol | [1] |

| Synonyms | Phenyl[(trifluoroacetyl)amino]acetic acid, N-(Trifluoroacetyl)phenylglycine | [1] |

| InChI | 1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16) | [1] |

| InChIKey | AFPBGEGBLXHXNY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |

| Physical Form | Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-trifluoroacetylation of phenylglycine. This reaction is valued for its efficiency and the stability of the resulting N-TFA protected amino acid, which is crucial for subsequent applications where the protecting group's integrity is paramount. The trifluoroacetyl group is moderately stable under acidic conditions and can be readily removed under mild basic conditions, making it a versatile protecting group in multi-step syntheses.

The selection of a trifluoroacetylating agent is a key experimental choice. Ethyl trifluoroacetate is commonly used due to its commercial availability and favorable reactivity profile. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol: N-Trifluoroacetylation of Phenylglycine

Materials:

-

(R)- or (S)-Phenylglycine

-

Ethyl trifluoroacetate

-

Triethylamine

-

Methanol (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve phenylglycine (1.0 equivalent) in anhydrous methanol.

-

Base Addition: To the stirred solution, add triethylamine (1.5 equivalents). Stir the mixture for 5-10 minutes at room temperature to ensure complete deprotonation of the amino group.

-

Acylation: Slowly add ethyl trifluoroacetate (1.3 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue contains the desired product along with triethylammonium trifluoroacetate.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Sources

Thermodynamic Stability of Trifluoroacetamido Acetic Acid Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The trifluoroacetyl moiety, a cornerstone in modern medicinal chemistry, imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability and modulated lipophilicity.[1][2] However, the thermodynamic stability of the trifluoroacetamide bond itself is a critical parameter that dictates the viability of these derivatives as drug candidates, influencing shelf-life, formulation strategies, and in vivo performance. This guide provides an in-depth exploration of the factors governing the stability of trifluoroacetamido acetic acid derivatives. We will dissect the underlying chemical principles, present field-proven methodologies for stability assessment, and offer detailed, self-validating experimental protocols designed for direct implementation in a research and development setting.

The Trifluoroacetamide Bond: An Introduction to its Significance and Stability Concerns

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological profiles.[1] The trifluoroacetyl group (-COCF₃), in particular, is frequently used as a protecting group during synthesis and as a key structural component in final active pharmaceutical ingredients (APIs).[3][4] Its strong electron-withdrawing nature, conferred by the three fluorine atoms, significantly alters the electronics of the adjacent amide bond compared to a standard acetamide.

This electronic perturbation is a double-edged sword. While it can protect the amide from certain enzymatic cleavage pathways, it also increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack, particularly hydrolysis.[5][6] Unlike typical amide bonds, which are remarkably stable, the trifluoroacetamide linkage can be labile under specific conditions, a factor that must be rigorously characterized.[7] Understanding and quantifying this stability is not merely an academic exercise; it is a prerequisite for successful drug development, preventing costly late-stage failures due to unforeseen degradation.

Factors Influencing Stability

The thermodynamic stability of a trifluoroacetamido acetic acid derivative is not an intrinsic constant but is governed by a confluence of factors:

-

Electronic Effects: The primary driver of reactivity is the inductive effect of the -CF₃ group. This effect can be further modulated by substituents on the acetic acid backbone or other parts of the molecule.

-

Steric Hindrance: Bulky groups near the amide bond can sterically shield the carbonyl carbon from nucleophilic attack, thereby increasing the kinetic stability of the compound.

-

pH and Solvent Effects: The rate of hydrolysis is highly dependent on pH. Both acid- and base-catalyzed mechanisms can be significant. The polarity and protic nature of the solvent system also play a crucial role in stabilizing transition states.[5][6]

-

Temperature: As with all chemical reactions, degradation rates are temperature-dependent. Characterizing this relationship is essential for predicting shelf-life under various storage conditions.[8][9]

Below is a diagram illustrating the key relationships influencing the stability of the core structure.

Caption: Integrated workflow for thermodynamic stability assessment.

Tier 3: Stability-Indicating HPLC/MS Methods

While calorimetric methods quantify the overall rate of degradation, they do not identify the degradation products. Therefore, a stability-indicating chromatographic method is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard. [10][11] Causality Behind Experimental Choice: An HPLC method is deemed "stability-indicating" when it can separate the intact API from all potential degradation products, process impurities, and excipients. []Coupling with MS provides unequivocal identification of the degradants by providing mass-to-charge ratio information, which is crucial for elucidating the degradation pathway (e.g., confirming hydrolysis of the trifluoroacetamide bond). [11]

-

Objective: To intentionally degrade the sample to produce the likely degradation products for method development.

-

Stress Conditions: Expose solutions of the derivative to a range of harsh conditions in separate vials:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours. [13] * Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solid sample at a temperature below its melting point (e.g., 80 °C) for 48 hours.

-

Photolytic: Expose solution to UV light (ICH Q1B guidelines).

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS system.

-

Method Validation: The chromatographic method (column, mobile phase, gradient) is optimized to achieve baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a DAD/PDA detector is critical to ensure co-elution is not occurring.

Data Interpretation and Summary

The data from these complementary techniques should be consolidated to build a comprehensive stability profile.

| Parameter | Technique | Typical Result | Interpretation |

| Decomposition Onset (T_onset) | TGA | 215 °C | Provides the upper-temperature limit for the solid material's thermal stability. [14] |

| Melting Point (T_m) | DSC | 150 °C (Endotherm) | Characterizes the solid-state form; a sharp peak indicates high purity. |

| Decomposition Enthalpy (ΔH_d) | DSC | -150 J/g (Exotherm) | Quantifies the energy released during decomposition. |

| Degradation Rate (k) at 25°C | IMC (Arrhenius) | 1.2 x 10⁻⁸ s⁻¹ | Predicts the rate of degradation under ambient storage, enabling shelf-life calculation. [8] |

| Activation Energy (Ea) | IMC (Arrhenius) | 85 kJ/mol | Indicates the temperature sensitivity of the degradation reaction. |

| Primary Degradant | HPLC/MS | M+H = [Mass of hydrolyzed product] | Confirms the chemical pathway of degradation (e.g., amide bond hydrolysis). [10] |

Conclusion

The thermodynamic stability of trifluoroacetamido acetic acid derivatives is a critical quality attribute that must be thoroughly investigated during drug development. A cursory assessment can lead to the selection of unstable candidates, resulting in significant downstream challenges. By implementing an integrated, multi-tiered analytical strategy—combining rapid thermal screening (TGA/DSC), highly sensitive kinetic modeling (IMC), and specific degradant identification (HPLC/MS)—researchers can build a robust, self-validating stability profile. This rigorous, mechanistically-grounded approach provides the necessary confidence to advance stable and reliable drug candidates through the development pipeline.

References

- TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments.

- Lab Manager. (n.d.).

- TA Instruments. (n.d.). Drug Stability Testing by Isothermal Heat Conduction Microcalorimetry. TA Instruments.

- Sjögren, E., & Nyström, C. (1995). The use of isothermal heat conduction microcalorimetry to evaluate drug stability in tablets. International Journal of Pharmaceutics, 126(1-2), 115-123.

- Beezer, A. E., Gaisford, S., Hills, A. K., Willson, R. J., & Mitchell, J. C. (1999). Pharmaceutical microcalorimetry: applications to long-term stability studies. International Journal of Pharmaceutics, 179(2), 159-65.

- (Reference not directly cited in text, but relevant to synthesis)

- Fule, R., & Shinde, M. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5483.

- (Reference not directly cited in text, but relevant to synthesis)

- O'Hagan, D. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules, 28(10), 4189.

- (Reference not directly cited in text, but relevant to reactivity)

- Streu, C. N., & Sorensen, E. J. (2021).

- (Reference not directly cited in text, but relevant to synthesis)

- Castro, E. A., Cubillos, M., & Santos, J. G. (1998). Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water. Journal of the Chemical Society, Perkin Transactions 2, (4), 713-716.

- (Reference not directly cited in text, but relevant to decomposition)

- Sharma, N. K., & Bollu, A. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25888-25896.

- Sousek, J., & Kocourek, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4588.

- (Reference not directly cited in text, but relevant to synthesis)

- (Reference not directly cited in text, but relevant to side reactions)

- O'Hagan, D. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7123-7131.

- (Reference not directly cited in text, but relevant to synthesis)

- (Reference not directly cited in text, but relevant to decomposition)

- (Reference not directly cited in text, but relevant to analysis)

- ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?.

- (Reference not directly cited in text, but relevant to protection/deprotection)

- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.

- (Reference not directly cited in text, but relevant to reactivity)

- Miller, S. C., & Scanlan, T. S. (2015). Use of trifluoroacetamide for n-terminal protection. U.S.

- Mtoz Biolabs. (n.d.). DSC and TGA Analysis.

- Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA.

- CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC).

- BOC Sciences. (2025). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.

- Le, T. T., & Guillarme, D. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends.

- (Reference not directly cited in text, but relevant to thermodynamics)

- (Reference not directly cited in text, but relevant to analysis)

- (Reference not directly cited in text, but relevant to calorimetry)

- (Reference not directly cited in text, but relevant to side reactions)

- American Laboratory. (2023).

Sources

- 1. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoroacetamides [organic-chemistry.org]

- 4. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 5. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]

- 6. Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager [labmanager.com]

- 9. Pharmaceutical microcalorimetry: applications to long-term stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analytical strategies for the determination of amino acids: Past, present and future trends [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparative Analysis: Phenylglycine vs. 2-Phenyl-2-(trifluoroacetamido)acetic Acid

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic divergences between Phenylglycine (Phg) and its protected derivative, 2-phenyl-2-(trifluoroacetamido)acetic acid (

For drug development professionals, the distinction is not merely nomenclature but functional utility. While Phg serves as the raw chiral scaffold for blockbuster antibiotics (e.g., Ampicillin), it suffers from poor organic solubility and high racemization risks during activation. The

Molecular Architecture & Electronic Landscape

The core difference lies in the amine functionalization. Phenylglycine is a zwitterionic amino acid, whereas the

Structural Comparison

| Feature | Phenylglycine (Phg) | This compound ( |

| Formula | ||

| Amine State | Primary Amine ( | Trifluoroacetamide ( |

| Electronic Nature | Amphoteric Zwitterion | Acidic (Carboxylic + Amide proton) |

| High (Benzylic activation) | Very High (Benzylic + EWG Inductive effect) | |

| Dipole Moment | High (Zwitterionic) | Moderate (Polar covalent) |

The Electronic "Tug-of-War"

In Phg, the phenyl ring activates the

-

Effect on Solubility: The TFA group eliminates the zwitterionic lattice energy, rendering the molecule soluble in organic solvents (DCM, EtOAc, THF).

-

Effect on Reactivity: The nitrogen lone pair is delocalized into the carbonyl and pulled by the

group, effectively quenching the nucleophilicity of the nitrogen. This prevents self-polymerization but necessitates deprotection for further amine reactivity.

Physicochemical Profiling & Stability

Solubility and Handling

A major bottleneck in processing Phg is its insolubility in standard organic solvents used in synthesis (e.g., dichloromethane).

-

Phenylglycine: Soluble in water (pH dependent), aqueous acid (

), and base ( - -TFA-Phg: Soluble in alcohols, ethers, chlorinated solvents, and ketones. This solubility profile is critical for Chiral HPLC and NMR spectroscopy (using chiral solvating agents).

The Racemization Vector

Racemization is the critical quality attribute (CQA) when handling phenylglycine derivatives.

-

Mechanism: Both compounds racemize via the removal of the

-proton. The intermediate enolate is stabilized by the phenyl ring. -

Azlactone Formation: During activation (e.g., acid chloride formation),

-acyl amino acids can cyclize to form oxazolones (azlactones). The -

Protocol Insight:

-TFA-Phg acid chlorides can be generated and coupled with

Visualization: Synthetic & Racemization Pathways

Caption: Transformation of Phenylglycine to N-TFA derivative and the potential azlactone racemization pathway during activation.

Experimental Protocols

Synthesis of -TFA-Phenylglycine

This protocol ensures high yield and retention of configuration.[1]

Reagents: L-Phenylglycine, Ethyl Trifluoroacetate (ETFA), Methanol, Triethylamine (TEA).

-

Suspension: Suspend L-Phenylglycine (

) in Methanol ( -

Base Addition: Add TEA (

) dropwise. The solution should clarify as the zwitterion is disrupted. -

Acylation: Add Ethyl Trifluoroacetate (

) slowly at -

Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (System:

). -

Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with

(to remove TEA and unreacted amine) and Brine. -

Isolation: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validation:

-

1H NMR (

): Look for the doublet of the -

19F NMR: Distinct singlet for

group (approx

Chiral Purity Analysis (Self-Validating System)

Because the

Protocol:

-

Dissolve

-TFA-Phg ( -

Add Chiral Solvating Agent (CSA), e.g., Quinine or

- -

Acquire 19F NMR: The diastereomeric complexes formed will result in split

peaks if racemization occurred. -

Calculation: Integration of split peaks gives the enantiomeric excess (

) directly without HPLC.

Applications in Drug Development

Friedel-Crafts Acylation (Preserving Chirality)

Unlike free phenylglycine, the

-

Mechanism: The

-TFA group prevents the nitrogen from poisoning the Lewis Acid catalyst ( -

Utility: Synthesis of antidepressant analogs and phenethylamine derivatives.

Enzymatic Resolution

-TFA-Phg esters are excellent substrates for enzymatic kinetic resolution.-

Workflow: Racemic

-TFA-Phg ester -

The TFA group fits the hydrophobic pocket of many lipases (e.g., Candida antarctica Lipase B) better than the free amine.

References

-

Stereoselective Coupling of N-TFA Amino Acid Chlorides

-

Title: Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry.[1]

- Source: ResearchG

-

URL:

-

-

NMR Enantiodiscrimination

-

Title: Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids.[2]

- Source: RSC Advances / Royal Society of Chemistry.

-

URL:

-

-

Phenylglycine Properties & Racemization

-

General Acidities

- Title: Ionization Constants of Organic Acids (pKa D

- Source: Michigan St

-

URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Stereochemistry and Chirality of 2-Phenyl-2-(trifluoroacetamido)acetic Acid

Abstract

This technical guide provides an in-depth exploration of the stereochemical and chiral properties of 2-phenyl-2-(trifluoroacetamido)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles of its chirality, methods for the separation and analysis of its enantiomers, and the critical role of stereochemistry in its biological activity. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important chiral building block.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology.[1] Enantiomers, the pair of mirror-image isomers, often exhibit identical physical properties in an achiral environment but can have vastly different biological activities, including pharmacology, toxicology, and metabolism, due to the chiral nature of their biological targets such as enzymes and receptors.

This compound, also known as N-trifluoroacetyl-α-phenylglycine, is a chiral carboxylic acid. Its structure features a stereocenter at the alpha-carbon, which is bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a trifluoroacetamido group. This tetrahedral arrangement results in the existence of two enantiomers, (R)- and (S)-2-phenyl-2-(trifluoroacetamido)acetic acid. The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, a critical factor in their application as resolving agents and as precursors in the synthesis of enantiomerically pure pharmaceuticals.

Molecular Structure and Stereoisomerism

The core of this compound's stereochemistry lies in its single chiral center. The trifluoroacetamido group, with its bulky and highly electronegative trifluoromethyl moiety, plays a significant role in the molecule's conformational preferences and its interactions in chiral recognition processes.

Figure 1: General structure highlighting the chiral center (Cα*) of this compound.

The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The accurate assignment of this configuration is paramount for understanding and predicting its biological activity and for regulatory purposes in drug development.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is crucial for its applications. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. One notable approach is the enantioselective Strecker synthesis of α-amino acids, where a chiral catalyst is employed to induce stereoselectivity.[2] The resulting α-amino nitrile can then be hydrolyzed to the corresponding amino acid, which can be subsequently acylated to yield the desired N-trifluoroacetyl derivative. The enantiomeric excess (ee) of the product is a critical measure of the synthesis's success and is typically determined by chiral chromatography.[2]

Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For acidic compounds like this compound, diastereomeric salt formation is a classical and often effective method.[3] This technique involves reacting the racemic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

Workflow for Chiral Resolution via Diastereomeric Salt Formation:

Figure 2: A typical workflow for the chiral resolution of this compound using a chiral resolving agent.

Analytical Techniques for Chiral Discrimination

The accurate determination of enantiomeric purity is a critical aspect of working with chiral compounds. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and mobile phase is crucial for achieving good resolution. For N-trifluoroacetylated amino acids, various polysaccharide-based or cyclodextrin-based CSPs have proven effective.[4][5]

Chiral Gas Chromatography (GC)

Gas chromatography can also be used for enantiomeric separation, particularly for volatile derivatives. The amino acid is typically derivatized to increase its volatility, and a chiral capillary column is used for the separation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs form transient diastereomeric complexes with the enantiomers in solution, leading to a chemical shift non-equivalence (ΔΔδ) that allows for their differentiation and quantification.[6]

Table 1: Comparison of Analytical Techniques for Chiral Analysis

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, broad applicability, quantitative | Can be expensive, method development can be time-consuming |

| Chiral GC | Differential interaction with a chiral stationary phase | High efficiency, fast analysis times | Requires volatile analytes or derivatization |

| NMR with CSAs | Formation of transient diastereomeric complexes | No derivatization required, simple sample preparation | Requires a chiral solvating agent, may have lower sensitivity |

Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure this compound and its parent compound, phenylglycine, are valuable building blocks in the pharmaceutical industry.

Chiral Auxiliaries and Resolving Agents

The well-defined stereochemistry of this compound makes it an effective chiral resolving agent for the separation of racemic bases. The trifluoroacetyl group can enhance the acidity and crystallinity of the resulting diastereomeric salts, facilitating their separation.

Precursors for Biologically Active Molecules

Enantiopure α-amino acids are fundamental components of many pharmaceuticals. The distinct biological activities of enantiomers of drugs are well-documented.[7] For instance, the two enantiomers of a drug can have different therapeutic effects or one might be active while the other is inactive or even toxic. Therefore, the use of enantiomerically pure starting materials like (R)- or (S)-2-phenyl-2-(trifluoroacetamido)acetic acid is critical in the synthesis of single-enantiomer drugs to ensure safety and efficacy.

Experimental Protocols

Protocol for Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of a sample of this compound.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H)

-

Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) mixture (e.g., 90:10:0.1 v/v/v)

-

Sample of this compound dissolved in mobile phase

Procedure:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject a known concentration of the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the sample solution.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Conclusion

The stereochemistry and chirality of this compound are of paramount importance in the fields of drug discovery and organic synthesis. A thorough understanding of its enantiomeric properties, coupled with robust methods for enantioselective synthesis, resolution, and analysis, is essential for its effective application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of chiral building blocks like this compound will undoubtedly remain critical. This guide has provided a comprehensive overview of the key technical aspects of this molecule, offering valuable insights for researchers and professionals in the field.

References

-

Vachal, P., & Jacobsen, E. N. (2004). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 6(24), 4363–4365. [Link]

-

Chen, G., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of the American Society for Mass Spectrometry, 16(8), 1305–1312. [Link]

-

Uesugi, S., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules, 28(10), 4193. [Link]

-

LibreTexts. (2021). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Chemistry LibreTexts. [Link]

-

Wang, J., et al. (2010). ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDITION. HETEROCYCLES, 80(2), 765. [Link]

-

Szabó, P., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2914. [Link]

- Hoffmann-La Roche Inc. (2003). Process for preparation of 2-phenyl acetic acid derivatives. U.S.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

SIELC Technologies. (2018). Acetic acid, trifluoro-, phenyl ester. [Link]

-

Di Mieri, M., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12159–12169. [Link]

-

Smith, M. B., & Smith, M. B. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic letters, 13(1), 74–77. [Link]

-

Linares-Palomino, P. J., & Saldaña-Márquez, A. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 46(31). [Link]

-

Brückner, H., & Westhauser, T. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Amino acids, 18(1), 65–77. [Link]

-

Servier, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4596. [Link]

-

Le-Coin, G., et al. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]

-

Spalluto, G. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

-

CAS Common Chemistry. (n.d.). Acetic acid, 2,2,2-trifluoro-, phenyl ester. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-[2-(TRIFLUOROMETHYL)PHENYL]ACETIC ACID | CAS 3038-48-0. [Link]

-

Al-Ostoot, F. H., et al. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Molecules, 31(2), 241. [Link]

Sources

- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmtech.com [pharmtech.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. inventivapharma.com [inventivapharma.com]

Methodological & Application

Application Note: Determination of Enantiomeric Excess Using N-(Trifluoroacetyl)-L-prolyl Chloride (TFAPC)

A comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of chiral amines and alcohols for analysis by NMR and HPLC.

Introduction

The determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly within the pharmaceutical industry, where the physiological activity of a drug molecule can be highly dependent on its stereochemistry. While various methods exist for enantiomeric analysis, the use of chiral derivatizing agents (CDAs) to convert a mixture of enantiomers into a mixture of diastereomers remains a robust and widely applicable strategy.[1] These diastereomers, possessing distinct physical and chemical properties, can then be readily distinguished and quantified using standard achiral analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[2][3]

This application note provides a detailed procedure for the use of N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) as a versatile and effective chiral derivatizing agent for the determination of enantiomeric excess in chiral amines and alcohols. While the user initially inquired about 2-phenyl-2-(trifluoroacetamido)acetic acid, a thorough review of the scientific literature revealed a lack of established applications and protocols for this specific compound. Therefore, we present a comprehensive guide for TFAPC, a structurally related and well-documented reagent that offers excellent reactivity and diastereomeric resolution.

TFAPC reacts readily with chiral amines and alcohols to form stable diastereomeric amides and esters, respectively. The presence of the trifluoroacetyl group provides a sensitive probe for ¹⁹F NMR analysis, often resulting in baseline-separated signals for the diastereomers with significant chemical shift differences.[4] Furthermore, the resulting diastereomers typically exhibit sufficient polarity differences to be resolved by standard silica gel chromatography.

Principle of the Method

The fundamental principle behind this method is the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers with distinct spectroscopic properties.[1] A chiral analyte, existing as a mixture of (R) and (S) enantiomers, is reacted with a single enantiomer of the chiral derivatizing agent, in this case, (S)-TFAPC. This reaction forms two diastereomers: (R)-analyte-(S)-TFAPC and (S)-analyte-(S)-TFAPC.

These newly formed diastereomers have different physical properties, including distinct chemical shifts in NMR spectra and different retention times in HPLC.[2] By integrating the signals in the NMR spectrum or the peak areas in the chromatogram corresponding to each diastereomer, the relative amounts of the original enantiomers can be accurately determined.

Experimental Protocols

Synthesis of N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)

For laboratories preferring to synthesize the reagent, a general procedure is as follows. Commercial sources are also readily available.

-

To a solution of L-proline in a suitable solvent, add trifluoroacetic anhydride.

-

After the reaction is complete, the resulting N-(trifluoroacetyl)-L-proline is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the desired N-(trifluoroacetyl)-L-prolyl chloride.

-

The product should be purified and its enantiomeric purity verified by established methods.[5]

Protocol 1: Derivatization of a Chiral Amine

This protocol provides a general method for the derivatization of a primary or secondary chiral amine with TFAPC.

Materials:

-

Chiral amine analyte

-

N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the chiral amine (1.0 eq) in anhydrous DCM in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, prepare a solution of TFAPC (1.1 eq) in anhydrous DCM.

-

Slowly add the TFAPC solution to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diastereomeric amide mixture.

-

The crude product can be purified by flash column chromatography on silica gel if necessary, or directly analyzed by NMR or HPLC.

Protocol 2: Derivatization of a Chiral Alcohol

This protocol describes the derivatization of a chiral alcohol with TFAPC to form diastereomeric esters.

Materials:

-

Chiral alcohol analyte

-

N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the chiral alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a clean, dry reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFAPC (1.2 eq) to the stirring solution.

-

Allow the reaction to proceed at 0 °C to room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude diastereomeric ester mixture can be purified by flash chromatography or analyzed directly.

| Parameter | Derivatization of Amines | Derivatization of Alcohols |

| Analyte | Primary or Secondary Chiral Amine | Chiral Alcohol |

| Reagent | N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) | N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |

| Base/Catalyst | Triethylamine (TEA) | Pyridine or DMAP |

| Stoichiometry | Amine:TFAPC:TEA = 1:1.1:1.2 | Alcohol:TFAPC:DMAP = 1:1.2:0.1 |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours | 2-4 hours |

| Work-up | Aqueous bicarbonate wash | Aqueous bicarbonate wash |

Data Analysis and Interpretation

NMR Spectroscopy

¹H and ¹⁹F NMR are powerful tools for the analysis of the resulting diastereomers. The trifluoromethyl group of TFAPC provides a clean and sensitive handle in the ¹⁹F NMR spectrum, often showing baseline-separated signals for the two diastereomers.

Calculation of Enantiomeric Excess (ee) from NMR Data:

-

Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.

-

Identify a pair of well-resolved signals corresponding to the two diastereomers.

-

Integrate the area of each of these signals (let the integrals be I₁ and I₂).

-

Calculate the enantiomeric excess using the following formula:

ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

| Diastereomer | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹⁹F Chemical Shift (δ, ppm) |

| (R)-Analyte-(S)-TFAPC | 3.5 (quartet) | -75.2 |

| (S)-Analyte-(S)-TFAPC | 3.7 (quartet) | -75.5 |

| Δδ | 0.2 | 0.3 |

High-Performance Liquid Chromatography (HPLC)

HPLC on a standard achiral stationary phase (e.g., silica gel or C18) can be used to separate the diastereomers.

Calculation of Enantiomeric Excess (ee) from HPLC Data:

-

Develop an HPLC method that provides baseline separation of the two diastereomers.

-

Inject the diastereomeric mixture and record the chromatogram.

-

Integrate the peak area of each diastereomer (let the areas be A₁ and A₂).

-

Calculate the enantiomeric excess using the following formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

| Parameter | Value |

| Column | Silica Gel (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Diastereomer 1) | 10.5 min |

| Retention Time (Diastereomer 2) | 12.2 min |

| Resolution (Rs) | > 1.5 |

Causality Behind Experimental Choices

-

Choice of TFAPC: The proline backbone provides a rigid chiral environment, which enhances the difference in spatial arrangement between the two diastereomers, leading to better separation in both NMR and HPLC. The trifluoroacetyl group offers a sensitive ¹⁹F NMR probe, free from the background signals often present in ¹H NMR.

-

Use of a Base: For amine derivatization, a non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction, driving the reaction to completion. For alcohols, a catalyst like DMAP is often employed to increase the rate of esterification.

-

Anhydrous Conditions: TFAPC is an acid chloride and is sensitive to moisture. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent hydrolysis of the reagent and ensure high derivatization yields.

-

Analysis Technique: The choice between NMR and HPLC depends on the specific analyte and available instrumentation. NMR provides rapid analysis without the need for extensive method development, while HPLC can offer superior resolution for complex mixtures and is amenable to preparative-scale separations.

Conclusion

The use of N-(trifluoroacetyl)-L-prolyl chloride as a chiral derivatizing agent provides a reliable and versatile method for the determination of enantiomeric excess in chiral amines and alcohols. The straightforward derivatization procedure, coupled with the excellent resolution of the resulting diastereomers by NMR and HPLC, makes this a valuable tool for researchers in synthetic chemistry and drug development. The protocols and data presented in this application note serve as a comprehensive guide to implementing this technique effectively in the laboratory.

References

-

Pitsch, N., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211-5. Retrieved from [Link]

- Kim, K. H., et al. (2021). Chiral discrimination of β-blockers by 1H-NMR and HPLC using (S)-TBMB. Journal of the Korean Chemical Society, 34(1), 9-16.

- Bettoni, G., et al. (2004).

-

Adams, E. S., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

-

Horiba, M., et al. (1980). Gas Chromatographic Determination of Optical Purity of a Chiral Derivatization Reagent, N-Acyl-L-prolyl Chloride. Agricultural and Biological Chemistry, 44(8), 1937-1938. Retrieved from [Link]

- Pepino, R., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.

- Penn, S. G., et al. (1998). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. Journal of the American Chemical Society, 120(48), 12673–12674.

- Zhang, L., et al. (2020). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography.

- Kivilompolo, M., & Rissanen, K. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(19), 2527-2535.

- Gu, B., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(18), 12019-12028.

- Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.

Sources

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Preparation of chiral amines using 2-phenyl-2-(trifluoroacetamido)acetic acid

Application Note: Enantiopure Amine Preparation & Analysis via 2-Phenyl-2-(trifluoroacetamido)acetic Acid

Executive Summary

This technical guide details the utility of This compound (commonly referred to as

-

Preparative Resolution: It acts as a robust acidic resolving agent for the separation of racemic amines via diastereomeric salt crystallization.

-

Analytical Validation: It functions as a high-sensitivity Chiral Solvating Agent (CSA) for

H and

This guide provides a self-validating workflow: using the reagent to physically separate enantiomers and subsequently using the same reagent to analytically verify the purity of the isolated product.

Technical Background & Mechanism

The Reagent

-

IUPAC Name: 2-phenyl-2-(2,2,2-trifluoroacetamido)acetic acid

-

Structure: A phenylglycine core protected by a trifluoroacetyl group.[1][2]

-

Role of the Trifluoroacetyl Group:

-

Acidity Modulation: The electron-withdrawing

group increases the acidity of the carboxylic acid ( -

NMR Handle: The

group provides a singlet in

-

Mechanism of Action

The preparation relies on the formation of diastereomeric salts.[3][4][5][6][7][8][9] When racemic amine (

-

-Amine

-

-Amine

These salts possess different lattice energies and solubilities. By manipulating solvent dielectric constants and temperature, one salt precipitates while the other remains in the mother liquor.

Figure 1: Workflow for the optical resolution of chiral amines using TFAPG. The process relies on the differential solubility of diastereomeric salts.[3][4][8][10]

Protocol A: Preparative Resolution

Objective: Isolate single-enantiomer amine from a racemic mixture on a multigram scale.

Materials

-

Racemic Amine (10 mmol)

- -2-phenyl-2-(trifluoroacetamido)acetic acid (10 mmol) [Note: 0.5-1.0 eq can be used depending on the "Method of Half-Quantities"]

-

Solvents: Ethanol (EtOH), Isopropanol (IPA), Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure

-

Stoichiometric Screening (Small Scale):

-

Dissolve 100 mg of racemic amine in minimal hot EtOH.

-

Add 1.0 equivalent of

-TFAPG. -

Allow to cool slowly to room temperature (RT).

-

Observation: If rapid precipitation occurs, the solvent is too non-polar. Add drops of water or methanol. If no precipitate forms after 24h at 4°C, the solvent is too polar; add MTBE or Hexane.

-

-

Scale-Up Crystallization:

-

Combine amine and

-TFAPG in the optimized solvent (typically 5-10 mL per gram of salt) at boiling point. -

Critical Step: Seed the solution with a tiny crystal of the desired salt if available (from step 1).

-

Cool the mixture to RT over 4 hours (controlled cooling prevents occlusion of the wrong isomer).

-

Chill at 0-4°C for 2 hours.

-

-

Isolation:

-

Filter the crystals via vacuum filtration. Wash with cold solvent.

-

Mother Liquor: Save for recovery of the opposite enantiomer.

-

-

Recrystallization (Enrichment):

-